2-Benzyl-4-chloroquinazoline
Overview
Description
2-Benzyl-4-chloroquinazoline is a chemical compound with the molecular formula C15H11ClN2 and a molecular weight of 254.71 . It is a derivative of quinazoline, a heterocyclic compound containing a ring complex made up of a benzene ring and a pyrazine ring .
Synthesis Analysis
The synthesis of this compound and its derivatives often involves metal-catalyzed carbon–carbon bond formation reactions such as the Kumada, Stille, Negishi, Sonogashira, Suzuki-Miyaura and Heck cross-coupling reactions . For instance, one study used 2-iodoxybenzoic acid (IBX) as a catalyst in the reaction of benzil with 1,2-diaminobenzene .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a benzene ring and a pyrazine ring, which are common in quinazoline derivatives . The properties of these compounds largely depend on the properties of the substituents and their presence and position on one of the cyclic compounds .Chemical Reactions Analysis
Halogenated quinazolinones and quinazolines, like this compound, are versatile synthetic intermediates for various chemical reactions. They can undergo metal-catalyzed carbon–carbon bond formation reactions or carbon-heteroatom bond formation via the Buchwald-Hartwig cross-coupling to yield novel polysubstituted derivatives .Scientific Research Applications
Anti-Plasmodial Activity
2-Benzyl-4-chloroquinazoline has been studied for its potential in combating Plasmodium falciparum, the parasite responsible for malaria. Research involving the synthesis of 4-benzyloxy- and 4-aryloxy-2-trichloromethylquinazolines, including this compound derivatives, has shown promising antiplasmodial activity. This is particularly significant against multi-resistant strains of Plasmodium falciparum, with some molecules demonstrating both potent antiplasmodial activity and low cytotoxicity, making them promising candidates for antimalarial drugs (Gellis et al., 2016).
Synthesis of Novel Compounds
The reactivity of 4-chloroquinazolines, including this compound, with various reactants like hydrazines has been explored. These reactions lead to the creation of novel compounds with potential applications in different fields of chemistry and pharmacology. For instance, the treatment of 4-chloroquinazolines with hydrazine hydrate has led to the formation of new 4-amino-3-(2-aminophenyl)-4H-1,2,4-triazoles, which are of interest in chemical research for their unique properties and potential applications (Bowie & Thomason, 1972).
Antimicrobial Activities
Research has shown that compounds derived from this compound exhibit significant antimicrobial activities. This includes compounds such as 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones, which have been tested and confirmed to possess antimicrobial properties. Some of these compounds have shown activity comparable to standard drugs, making them potential candidates for the development of new antimicrobial agents (Patel & Shaikh, 2011).
Corrosion Inhibition
Compounds related to this compound, like benzofused heterocyclic compounds, have been found to be effective corrosion inhibitors, particularly in acidic environments. This application is crucial in industrial settings where metal corrosion can be a significant issue. These compounds exhibit properties that help in controlling mild steel corrosion in acidic solutions, indicating their potential as corrosion inhibitors (Hemapriya et al., 2016).
Anticancer Research
The structural derivatives of this compound have been investigated for their anticancer properties. For instance, N-substituted 4-amino-6,7,8-trimethoxyquinazoline derivatives have been synthesized and evaluated for their in vitro antiproliferative activities against various cancer cells. While most compounds exhibited weaker anticancer activity than standard drugs, their synthesis and evaluation contribute to ongoing cancer research (Liu et al., 2007).
Mechanism of Action
While the specific mechanism of action for 2-Benzyl-4-chloroquinazoline is not mentioned in the search results, quinazoline derivatives have been found to exhibit a wide range of biological properties. For instance, some quinazoline derivatives have shown potential as therapeutic agents in cancer treatment, targeting specific molecular pathways .
Safety and Hazards
Properties
IUPAC Name |
2-benzyl-4-chloroquinazoline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2/c16-15-12-8-4-5-9-13(12)17-14(18-15)10-11-6-2-1-3-7-11/h1-9H,10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPQNFKKVWFAQJZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC3=CC=CC=C3C(=N2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60785604 | |
Record name | 2-Benzyl-4-chloroquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60785604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
414863-57-3 | |
Record name | 2-Benzyl-4-chloroquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60785604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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